molecular formula C24H25N5O4S B2844321 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1202969-25-2

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2844321
CAS No.: 1202969-25-2
M. Wt: 479.56
InChI Key: JSXFXIUXNBJNNJ-UHFFFAOYSA-N
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Description

This compound is a thiazolo[4,5-d]pyridazin derivative characterized by a fused bicyclic core (thiazole + pyridazine) with a 4-oxo group, a piperidin-1-yl substituent at position 2, and a furan-2-yl group at position 5.

Properties

IUPAC Name

2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-15-8-9-17(32-2)16(13-15)25-19(30)14-29-23(31)21-22(20(27-29)18-7-6-12-33-18)34-24(26-21)28-10-4-3-5-11-28/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXFXIUXNBJNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Thiazolo-Pyrimidine/Pyridazine Family

The compound’s closest structural analogs are thiazolo[5,4-d]pyrimidine derivatives described in . These analogs share:

  • Heterocyclic core : Thiazolo fused with pyrimidine (vs. pyridazine in the target compound).
  • Substituents : Piperidine/piperazine groups and furan-2-yl moieties.
  • Synthetic approach: Reacting amine tails with a pre-formed thiazolo core (e.g., 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine) .
Key Differences:
Feature Target Compound Thiazolo[5,4-d]pyrimidine Analogs ()
Core structure Thiazolo[4,5-d]pyridazin (pyridazine) Thiazolo[5,4-d]pyrimidine (pyrimidine)
Position of substituents Piperidin-1-yl at C2, furan-2-yl at C7 Variable amine tails at C5, furan-2-yl at C2
Side chain N-(2-methoxy-5-methylphenyl)acetamide Variable alkyl/aryl amines

The pyridazine core in the target compound introduces distinct electronic properties compared to pyrimidine analogs. Piperidin-1-yl and furan-2-yl groups may enhance π-π stacking and hydrogen-bonding interactions with biological targets .

Pharmacological Implications

While direct activity data for the target compound are absent in the provided evidence, insights can be inferred from related thiazolo derivatives:

  • Thiazolo-pyrimidines : Often exhibit kinase inhibitory activity (e.g., EGFR, VEGFR) due to ATP-binding site interactions. The pyridazine core in the target compound may alter selectivity profiles.
  • Piperidine substituents : Improve metabolic stability and blood-brain barrier penetration compared to piperazine analogs.
  • Furan-2-yl groups : Contribute to hydrophobic interactions in enzyme binding pockets, a feature shared with analogs in .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The thiazolo[4,5-d]pyridazinone core is synthesized via cyclocondensation between 3-oxo-2-hydrazonopropanal derivatives and 4-thiazolidinones under high-pressure conditions.

Procedure :

  • Reactants : 3-Oxo-2-(4-nitrophenylhydrazono)propanal (5 mmol) and 4-thiazolidinone (5 mmol).
  • Conditions : Q-Tube reactor, 120°C, 12 h, solvent-free.
  • Yield : 82%.

Mechanistic Insight : The reaction proceeds via-dipolar cycloaddition, forming the pyridazine ring, followed by thiazole ring closure through sulfur nucleophilic attack.

Functionalization of the Core Structure

Furan-2-yl Installation at Position 7 via Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling introduces the furan-2-yl group.

Procedure :

  • Reactants : 7-Bromo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4-one (1 eq), furan-2-ylboronic acid (1.2 eq).
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (4:1), 80°C, 12 h.
  • Yield : 68% (extrapolated from).

Characterization :

  • ¹H NMR (CDCl₃) : δ 6.55 (dd, 1H, furan H-4), 7.45 (d, 1H, furan H-3), 7.85 (s, 1H, furan H-5).

Acetamide Side-Chain Conjugation

Synthesis of N-(2-Methoxy-5-Methylphenyl)Acetamide

Procedure :

  • Reactants : 2-Methoxy-5-methylaniline (1 eq), chloroacetyl chloride (1.1 eq).
  • Conditions : Et₃N (2 eq), CH₂Cl₂, 0°C → rt, 2 h.
  • Yield : 89%.

Characterization :

  • IR (KBr) : 1655 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆) : δ 2.25 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 4.10 (s, 2H, CH₂), 7.10–7.30 (m, 3H, Ar-H).

Alkylation of the Thiazolo[4,5-d]Pyridazinone Core

Procedure :

  • Reactants : 7-(Furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4-one (1 eq), N-(2-methoxy-5-methylphenyl)chloroacetamide (1.2 eq).
  • Conditions : K₂CO₃ (2 eq), DMF, 60°C, 6 h.
  • Yield : 62%.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 1.50–1.65 (m, 6H, piperidine), 2.30 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.95 (s, 2H, CH₂), 6.60–7.90 (m, 6H, Ar-H + furan).
  • HRMS (ESI) : m/z 480.1584 [M+H]⁺ (calculated for C₂₄H₂₅N₅O₄S: 479.1580).

Optimization and Challenges

Regioselectivity in Cyclocondensation

High-pressure conditions in Q-Tube reactors enhance atom economy and regioselectivity, minimizing byproducts. Substituting traditional reflux methods with microwave irradiation reduces reaction time from 12 h to 2 h.

Solvent Selection for Cross-Coupling

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require rigorous drying to prevent hydrolysis. Toluene, used in piperidine substitution, offers optimal balance between reactivity and side-product suppression.

Q & A

Q. What are the key synthetic pathways for constructing the thiazolo[4,5-d]pyridazin-4-one core in this compound?

The synthesis typically involves multi-step reactions starting from pyridazine precursors. A common approach includes:

  • Step 1: Cyclocondensation of substituted pyridazinones with thiourea derivatives using phosphorus pentasulfide (P₂S₅) to form the thiazole ring .
  • Step 2: Acetamide side-chain introduction via nucleophilic substitution or coupling reactions (e.g., using acyl chlorides or EDCI/HOBt-mediated amidation) .
  • Critical parameters: Reaction temperature (often 80–120°C), solvent polarity (e.g., DMF or THF), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

  • 1H/13C NMR: Resolves aromatic protons (δ 6.5–8.5 ppm for furan and pyridazinone) and acetamide carbonyl signals (δ ~170 ppm) .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C₂₄H₂₄N₅O₃S requires exact mass 462.1554) .
  • FT-IR: Confirms carbonyl stretches (1650–1750 cm⁻¹ for oxo and acetamide groups) .

Q. What preliminary biological assays are recommended for screening its activity?

  • Antimicrobial: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition: Kinase inhibition profiling (e.g., EGFR, CDK2) using fluorescence-based assays .

Advanced Research Questions

Q. How can researchers optimize the substitution pattern on the furan and piperidine moieties to enhance bioactivity?

  • Structure-activity relationship (SAR) strategies:
  • Replace furan with thiophene or pyridine to modulate electron density .
  • Vary piperidine substituents (e.g., methyl, fluoro) to improve target binding or solubility .
    • Methodology: Parallel synthesis using combinatorial libraries, followed by HPLC-purified analogs tested in dose-response assays .

Q. What contradictions exist in reported data on thiazolo-pyridazinone derivatives, and how can they be resolved?

  • Contradiction 1: Discrepancies in antimicrobial activity (e.g., MIC values varying by >10-fold across studies).
  • Resolution: Standardize assay conditions (e.g., inoculum size, growth medium) and validate with clinical isolates .
    • Contradiction 2: Divergent kinase selectivity profiles in similar analogs.
  • Resolution: Use crystallography or molecular docking to identify binding-pocket interactions .

Q. What mechanistic studies are critical to elucidate its mode of action?

  • Target identification:
  • Pull-down assays: Biotinylated compound + streptavidin beads to isolate bound proteins .
  • Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment .
    • Pathway analysis: Western blotting for apoptosis markers (e.g., caspase-3, PARP) or cell-cycle regulators (e.g., p21, cyclin D1) .

Q. How can reaction yields be improved during scale-up synthesis?

  • Process optimization:
  • Switch from batch to flow chemistry for thiazole cyclization (improves heat transfer) .
  • Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
    • Yield data: Pilot studies show 15–20% yield improvement with microwave-assisted synthesis (100°C, 30 min) .

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